2-(5-Bromo-2-methanesulfonylphenyl)acetic acid
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Overview
Description
2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO4S It is characterized by the presence of a bromine atom and a methanesulfonyl group attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid typically involves the bromination of a suitable phenylacetic acid derivative followed by the introduction of the methanesulfonyl group. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination at the desired position on the phenyl ring. The methanesulfonyl group can then be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity samples.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methanesulfonylphenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically in the presence of a polar solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetic acids with various functional groups replacing the bromine atom.
Oxidation Reactions: Sulfone derivatives are the major products.
Reduction Reactions: Alcohols or aldehydes are formed depending on the extent of reduction.
Scientific Research Applications
2-(5-Bromo-2-methanesulfonylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methanesulfonylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methanesulfonyl groups can play a crucial role in binding to molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-methylphenyl)acetic acid
- 2-(5-Bromo-2-nitrophenyl)acetic acid
- 2-(5-Bromo-2-chlorophenyl)acetic acid
Uniqueness
2-(5-Bromo-2-methanesulfonylphenyl)acetic acid is unique due to the presence of both a bromine atom and a methanesulfonyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9BrO4S |
---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
2-(5-bromo-2-methylsulfonylphenyl)acetic acid |
InChI |
InChI=1S/C9H9BrO4S/c1-15(13,14)8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
ITNPUFJFIPAWNA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)CC(=O)O |
Origin of Product |
United States |
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